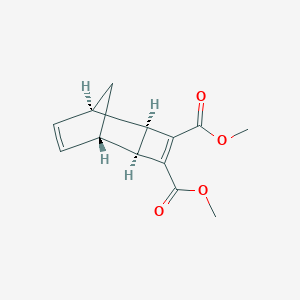
DIMETHYL EXO-TRICYCLO(4.2.1.0(2.5))NONA-3,7-DIENE-3,4-DICARBOXYLATE
Description
DIMETHYL EXO-TRICYCLO(4210(25))NONA-3,7-DIENE-3,4-DICARBOXYLATE is a complex organic compound characterized by its unique tricyclic structure
Properties
CAS No. |
13155-83-4 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
dimethyl (1S,2S,5R,6R)-tricyclo[4.2.1.02,5]nona-3,7-diene-3,4-dicarboxylate |
InChI |
InChI=1S/C13H14O4/c1-16-12(14)10-8-6-3-4-7(5-6)9(8)11(10)13(15)17-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8+,9- |
InChI Key |
KGTYJEHMSCHIIN-OJOKCITNSA-N |
SMILES |
COC(=O)C1=C(C2C1C3CC2C=C3)C(=O)OC |
Isomeric SMILES |
COC(=O)C1=C([C@@H]2[C@H]1[C@@H]3C[C@H]2C=C3)C(=O)OC |
Canonical SMILES |
COC(=O)C1=C(C2C1C3CC2C=C3)C(=O)OC |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL EXO-TRICYCLO(4.2.1.0(2.5))NONA-3,7-DIENE-3,4-DICARBOXYLATE typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL EXO-TRICYCLO(4.2.1.0(2.5))NONA-3,7-DIENE-3,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
DIMETHYL EXO-TRICYCLO(4.2.1.0(2.5))NONA-3,7-DIENE-3,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of DIMETHYL EXO-TRICYCLO(4.2.1.0(2.5))NONA-3,7-DIENE-3,4-DICARBOXYLATE involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (1R,2R,3S,4S,5S,6R,8S)-cubane-1,4-dicarboxylate: Another tricyclic compound with a different arrangement of carbon atoms.
(1R,6S)-1,6-Dimethyl-7,8-diphenylbicyclo[4.2.0]octa-2,4,7-triene: A bicyclic compound with similar functional groups.
Uniqueness
DIMETHYL EXO-TRICYCLO(4.2.1.0(2.5))NONA-3,7-DIENE-3,4-DICARBOXYLATE is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


